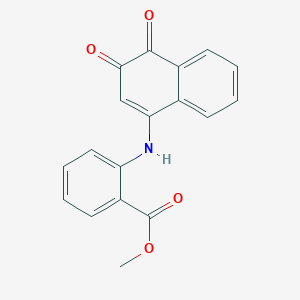

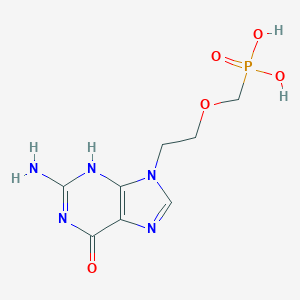

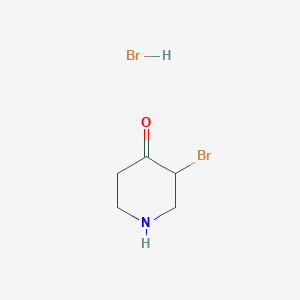

![molecular formula C28H24O16S4 B040631 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid CAS No. 112269-92-8](/img/structure/B40631.png)

25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-Dodecaene-5,11,17,23-Tetrasulfonic Acid

Overview

Description

The compound is a highly complex structure, indicating it belongs to a class of compounds with multiple hydroxyl and sulfonic acid groups, suggesting high solubility in water and potential for strong acid-base interactions. Such structures are often explored for their unique conformational behaviors and potential for forming host-guest complexes due to their multiple functional groups and rigid frameworks.

Synthesis Analysis

The synthesis of complex calixarene derivatives, similar to the title compound, often involves multi-step organic reactions. These processes may include etherification, esterification, and sulfonation steps tailored to introduce the desired functional groups at specific positions on the macrocyclic backbone. For instance, Böhmer et al. (1996) describe the synthesis of a tetrahydroxy calix[4]arene derivative, showcasing typical strategies employed in the synthesis of such compounds (Böhmer, Ferguson, & Mogck, 1996).

Molecular Structure Analysis

The structural analysis of similar calixarene derivatives reveals that they often adopt specific conformations such as cone, partial cone, or 1,3-alternate based on the substituents and intramolecular interactions. The presence of hydroxyl groups leads to intramolecular hydrogen bonding, dictating the overall conformation and properties of the molecule. For example, Ferguson et al. (1994) discuss the conformational analysis of a calixarene derivative, which might be analogous to understanding the spatial arrangement of the title compound (Ferguson, Li, Mckervey, & Madigan, 1994).

Chemical Reactions and Properties

Calixarene derivatives exhibit a range of chemical reactivities due to their functional groups. They can participate in further derivatization reactions, such as alkylation, acylation, and complexation with various ions, owing to the presence of hydroxyl and sulfonic acid groups. These reactions expand their application in catalysis, separation, and as ligands in coordination chemistry.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are significantly influenced by their specific conformations and the nature of their substituents. The hydroxyl and sulfonic acid groups in the title compound suggest high water solubility and potential hygroscopic nature, which is crucial for applications in aqueous systems.

Chemical Properties Analysis

The acid dissociation constants (pKa) of the hydroxyl and sulfonic acid groups are critical for understanding the compound's behavior in different pH environments. The presence of multiple acidic groups implies that the compound can exhibit stepwise dissociation, affecting its interactions with metals and organic bases. The study by Yoshida et al. (1992) on calixarene sulfonates provides insights into how these groups' dissociation can be studied and interpreted (Yoshida, Yamamoto, Sagara, Ishii, Ueno, & Shinkai, 1992).

Scientific Research Applications

Molecular Structure and Conformation

Studies on related calixarene compounds reveal that their conformation plays a crucial role in their chemical behavior and potential applications. For instance, a derivative of a tetrahydroxy calix[4]arene was found to adopt an open-cone conformation in the solid state, dictated by intramolecular O-H⋯O hydrogen bonding. This structural feature is significant for its potential in molecular recognition and self-assembly processes (Böhmer et al., 1996).

Host-Guest Chemistry

The ability of calixarenes to form host-guest complexes is one of their most studied properties. For example, a study on a calixarene derivative demonstrated its capability to complex Na+ ions preferentially in solution, highlighting its potential as a selective ion receptor (Ferguson et al., 1994). Another research showed the inclusion of a dichloromethane molecule within the cavity of a calixarene, further illustrating the versatility of these compounds in forming inclusion complexes with various guests (Dielemann et al., 2003).

Analytical and Sensory Applications

The unique structural characteristics of calixarenes, including those structurally similar to the compound , enable their application in analytical chemistry. For instance, calixarene derivatives have been explored for their luminescent properties and potential as sensory molecules. A study demonstrated the use of calix[4]resorcinarenes in synthesizing ytterbium complexes, investigating their spectral-luminescent properties for analytical purposes (Shevchuk et al., 1997).

Mechanism of Action

Target of Action

The primary targets of 4-Sulfocalix4arene are inorganic guest molecules . This compound, being a member of the calixarene family, is known for its ability to form stable complexes with these molecules .

Mode of Action

4-Sulfocalix4arene interacts with its targets through the formation of inclusion complexes . This interaction is facilitated by the compound’s amphiphilic nature, which is characterized by its hydrophobic aromatic rings and hydrophilic sulfonate groups .

Biochemical Pathways

The interaction between 4-Sulfocalix4arene and its targets leads to the formation of supramolecular assemblies . This process involves noncovalent interactions, including hydrogen bonding, van der Waals forces, and π-π interactions . The formation of these assemblies is driven by the outer-surface interaction of the targets .

Pharmacokinetics

The pharmacokinetic properties of 4-Sulfocalix4arene are largely influenced by its ability to form inclusion complexes. This property enhances the solubility, stability, and bioavailability of the compound, making it efficient for drug delivery .

Result of Action

The formation of inclusion complexes with 4-Sulfocalix4arene can lead to increased solubility, stability, and bioavailability of the target molecules . This can result in more efficient drug delivery . Additionally, 4-Sulfocalix4arene can be used to prepare ruthenium nanoparticles embedded materials, which are used as efficient catalysts for the reduction of toxic ‘brilliant yellow’ azo dye .

Action Environment

The action of 4-Sulfocalix4arene is influenced by environmental factors. For instance, the formation of its supramolecular assemblies is confirmed in neutral water at 25 °C . Furthermore, the compound’s ability to form stable complexes with inorganic guest molecules makes it extraordinarily alluring for applications in various areas, including molecular recognition, sensing, and supramolecular chemistry .

properties

IUPAC Name |

25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16S4/c29-25-13-1-14-6-22(46(36,37)38)8-16(26(14)30)3-18-10-24(48(42,43)44)12-20(28(18)32)4-19-11-23(47(39,40)41)9-17(27(19)31)2-15(25)7-21(5-13)45(33,34)35/h5-12,29-32H,1-4H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYBCAFLVNKHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)S(=O)(=O)O)CC5=C(C1=CC(=C5)S(=O)(=O)O)O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940455 | |

| Record name | 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

744.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189397-70-4, 112269-92-8 | |

| Record name | 25,26,27,28-Tetrahydroxypentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: p-Sulfonatocalix[4]arene interacts with guest molecules primarily through noncovalent interactions like:

- Electrostatic Interactions: The negatively charged sulfonate groups on the calixarene interact favorably with positively charged species such as metal cations, ammonium ions, and protonated amines. [, , , , , , , , ]

- Hydrophobic Interactions: The hydrophobic cavity of the calixarene can encapsulate nonpolar molecules or moieties, driven by the expulsion of water molecules from the cavity. [, , , , , ]

- π-π Interactions: The aromatic rings of the calixarene can engage in π-π stacking with aromatic guest molecules. [, , , ]

- Hydrogen Bonding: Water molecules can play a crucial role in the complexation process, forming bridging hydrogen bonds between the host and guest. [, , , ]

A:

- Spectroscopic Data:

- NMR: 1H NMR spectra often show characteristic upfield shifts of guest protons upon inclusion in the calixarene cavity. [, , , , , ]

- UV-Vis: Changes in absorbance and/or emergence of new bands can indicate complex formation. [, , , , ]

- Fluorescence: Fluorescence enhancement or quenching can be observed upon host-guest complexation. [, , , ]

ANone:

- Water Solubility: The presence of sulfonate groups renders p-sulfonatocalix[4]arene highly water-soluble, enabling its use in various aqueous media, including biological systems. [, , , , , , , , ]

- pH Dependence: The ionization state of the sulfonate groups can be influenced by pH, affecting the overall charge and complexation behavior of the calixarene. [, , , , ]

- Temperature Effects: Temperature can influence the binding constants and thermodynamic parameters of host-guest complex formation. [, , , ]

- Ionic Strength: The presence of salts can affect the complexation behavior by competing with guest molecules for binding sites or by altering the solvation properties of the system. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

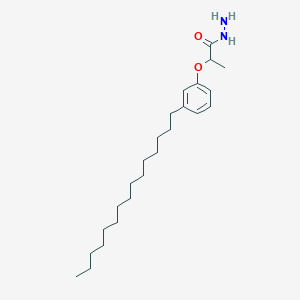

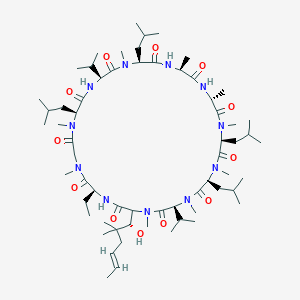

![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)

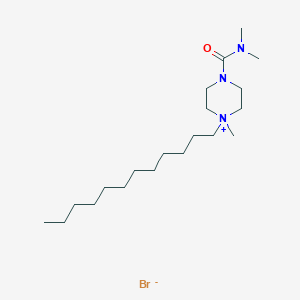

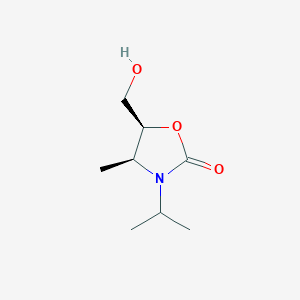

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)